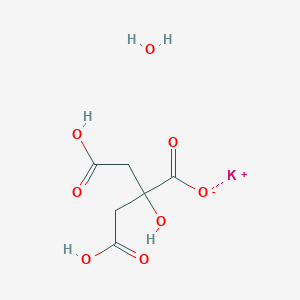
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is a chemical compound with a complex structure that includes carboxyl, hydroxyl, and carboxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate typically involves the reaction of appropriate carboxylic acids with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. The process may involve multiple steps, including purification and crystallization to obtain the hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
科学研究应用
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other carboxylate and hydroxyl-containing molecules, such as:
- Sodium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
- Calcium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
Uniqueness
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is unique due to its specific combination of functional groups and its hydrate form
属性
分子式 |
C6H9KO8 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+1;/p-1 |
InChI 键 |
FXLPXYUNOYHNSK-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
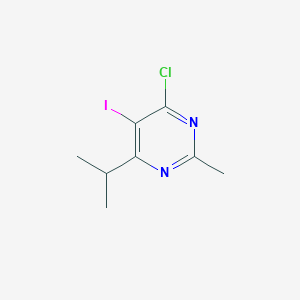
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
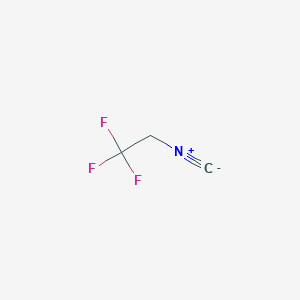
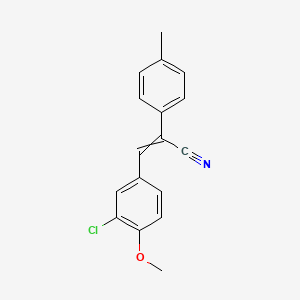
![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
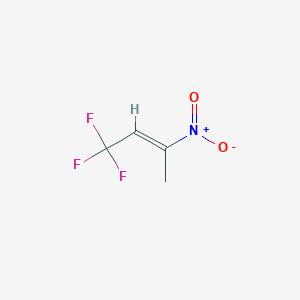
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
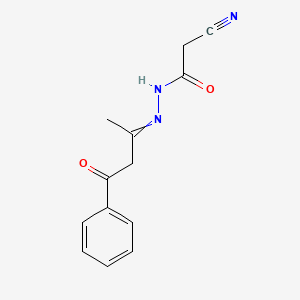
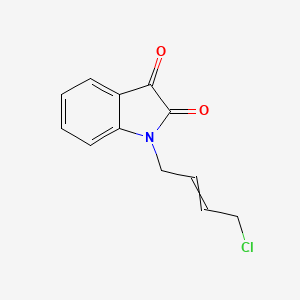
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)
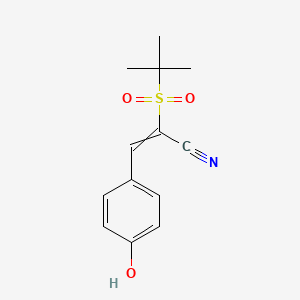
![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
